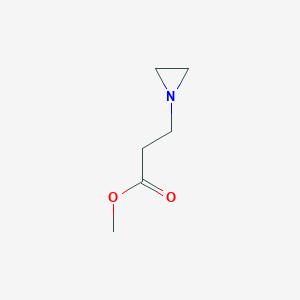
2-Butoxyethyl stearate
Overview
Description
Synthesis Analysis
The synthesis of esters like 2-butoxyethyl stearate can be catalyzed by various catalysts, including ionic liquids and metal salts. For instance, 2-butoxyethyl acetate, a related ester, has been synthesized using ionic liquid catalysts such as 1-methyl-2-pyrrolidinone hydrosulfate, which shows excellent catalytic activity and allows for high yields under optimized conditions (Qian Jian, 2011). Similarly, n-butyl stearate, another ester closely related to 2-butoxyethyl stearate, can be synthesized efficiently using ammonium ferric sulfate or sodium bisulfate as catalysts, achieving high yields under specific conditions (Long Li-ping, 2002), (Z. Tong, 2002).
Scientific Research Applications
Hydrocarbons for Diesel Fuel via Decarboxylation of Vegetable Oils : This study discusses the deoxygenation of vegetable oils over a carbon-supported metal catalyst to produce diesel-fuel-like hydrocarbons. Compounds like stearic acid and ethyl stearate were used as model compounds, and the catalytic treatment resulted in the production of n-heptadecane with high selectivity (Kubičková et al., 2005).
Solvent-Free Acid-Catalyzed Ring-Opening of Epoxidized Oleochemicals Using Stearates/Stearic Acid : This research shows that magnesium stearate is an efficient catalyst for solvent-free ring-opening of epoxidized oleochemicals. The study synthesizes biogrease and thermoplastics using this process, indicating potential applications in the production of eco-friendly materials (Ahn, Kraft, & Sun, 2012).
Synthesis and Characterization of Poly(butylene adipate-co-terephthalate) Catalyzed by Rare Earth Stearates : Rare earth stearates were used as catalysts for preparing biodegradable poly(butylene adipate-co-terephthalate) with high molecular weight. This indicates potential applications in biodegradable plastics and materials science (Zhu et al., 2007).
Enzymatic Esterification for the Synthesis of Butyl Stearate and Ethyl Stearate : This study involves the enzymatic synthesis of butyl stearate and ethyl stearate, highlighting their applications in cosmetics and food industries. The process emphasizes environmentally friendly methods of producing these esters (Pereira et al., 2018).
Effects of Polyoxyethylene (40) Stearate on the Activity of P-Glycoprotein and Cytochrome P450 : This research investigates the impact of polyoxyethylene stearate on P-glycoprotein and cytochrome P450, indicating its potential role in pharmaceutical applications for enhancing oral bioavailability of certain drugs (Zhu et al., 2009).
Preparation, Characterization and in Vitro Activities Evaluation of Solid Lipid Nanoparticles Based on PEG-40 Stearate : This study involves the use of polyoxyethylene-40 stearate in the administration of antifungal agents. The findings suggest applications in treating infections sustained by Candida albicans (Cassano et al., 2016).
Safety And Hazards
Future Directions
Currently, 2-Butoxyethyl stearate is provided to early discovery researchers as part of a collection of unique chemicals . Its future applications will depend on the findings of these researchers. As with any chemical, it’s important to handle 2-Butoxyethyl stearate with care and use it responsibly.
properties
IUPAC Name |
2-butoxyethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(25)27-23-22-26-21-6-4-2/h3-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUXFMNHQIITCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059369 | |
| Record name | 2-Butoxyethyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Octadecanoic acid, 2-butoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Butoxyethyl stearate | |
CAS RN |
109-38-6 | |
| Record name | 2-Butoxyethyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butoxyethyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 2-butoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butoxyethyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyethyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTOXYETHYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8Z67G539F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)





